2-amino-N-benzylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-benzylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-11-10(6-7-16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEQNWXQUUZCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylthiophene-3-carboxamide typically involves the reaction of 2-amino-3-thiophenecarboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-amino-N-benzylthiophene-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in molecular docking studies. It can interact with various biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. This makes it a potential candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-N-benzylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Lipophilic groups (e.g., benzyl, ethyl) enhance membrane permeability, while polar substituents (e.g., methoxy) improve solubility .
- Electronic Modulation: Electron-withdrawing groups (cyano, ethoxy) in polyheterocyclic derivatives alter electronic density, influencing reactivity in further syntheses .
Physicochemical Properties
- Solubility : Benzyl and ethyl groups reduce aqueous solubility, whereas methoxy-substituted analogs (e.g., ) show moderate polarity.
- Melting Points : reports melting points >200°C for polyheterocyclic derivatives, suggesting high crystallinity due to extended conjugation . Simpler thiophenes (e.g., ) likely have lower melting points.
Q & A
Q. Q1. What are the standard synthetic routes for 2-amino-N-benzylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with benzylamine under anhydrous conditions. Key steps include:
- Solvent Selection : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .
- Reagent Ratios : Use a 1.2:1 molar ratio of anhydride/carboxylic acid derivatives to amine intermediates to minimize unreacted starting materials .
- Purification : Reverse-phase HPLC (methanol-water gradients) or recrystallization (methanol) achieves >95% purity. For example, compound 2 in was purified via HPLC with 67% yield .
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm NH stretching (3200–3350 cm⁻¹), C=O (1660–1700 cm⁻¹), and C-S (600–700 cm⁻¹) .
Advanced Research Questions
Q. Q3. What computational approaches are suitable for predicting the biological interactions of this compound analogs?
Methodological Answer:
- Molecular Docking : AutoDock Vina is recommended for binding affinity predictions due to its speed and accuracy. It calculates grid maps and clusters results automatically, enabling efficient screening of analogs .
- Pharmacokinetic Modeling : Tools like SwissADME predict logP, solubility, and bioavailability. For example, PubChem-derived descriptors (e.g., topological polar surface area) guide structural modifications for enhanced absorption .
Q. Q4. How can researchers resolve contradictions in biological activity data among structurally similar derivatives?
Methodological Answer:
- Step 1 : Verify synthesis protocols (e.g., impurity profiles via LC-MS) to rule out batch variability .
- Step 2 : Use advanced NMR (e.g., 2D COSY, NOESY) to confirm stereochemistry and regioselectivity, which may influence activity .
- Step 3 : Perform dose-response assays (e.g., MIC for antimicrobial studies) to compare potency thresholds. notes that tert-butyl substituents in compound 3 reduced activity compared to cyclohexenyl analogs .
Q. Q5. What strategies improve solubility and formulation stability for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based systems to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or amide substitution, as seen in compound 12 () .
- Solid Dispersion : Formulate with polymers like PVP to stabilize amorphous phases and prevent crystallization .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Core Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing Cl or CF₃) to assess impact on target binding. shows trifluoromethyl groups enhance hydrophobic interactions .
- Side Chain Optimization : Replace the carboxamide with sulfonamide (e.g., compound 23 in ) to improve metabolic stability .
- In Silico Screening : Prioritize analogs with predicted high binding scores (AutoDock Vina) and favorable ADMET profiles before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
